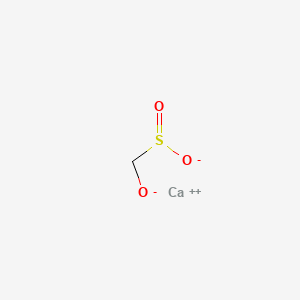
Calcium hydroxymethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hydroxymethanesulfinate, also known as Rongalite H, is a chemical compound with the molecular formula C₂H₆CaO₆S₂. It is a calcium salt of hydroxymethanesulfinic acid and is known for its reducing properties. This compound is used in various industrial applications, particularly in the textile and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hydroxymethanesulfinate can be synthesized through the reaction of calcium hydroxide with formaldehyde and sulfur dioxide. The reaction typically proceeds as follows: [ \text{Ca(OH)}_2 + 2 \text{CH}_2\text{O} + 2 \text{SO}_2 \rightarrow \text{Ca(HOCH}_2\text{SO}_2)_2 + 2 \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where calcium hydroxide, formaldehyde, and sulfur dioxide are combined under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium hydroxymethanesulfinate undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in many chemical processes.
Substitution: It can participate in substitution reactions where the hydroxymethanesulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome. For example, in acidic conditions, this compound releases formaldehyde and sulfoxylate ions .
Major Products Formed
The major products formed from reactions involving this compound include formaldehyde, sulfoxylate ions, and various substituted compounds depending on the specific reaction conditions .
Scientific Research Applications
Calcium hydroxymethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical syntheses and reactions.
Biology: It is employed in biochemical assays and experiments where reduction reactions are required.
Industry: It is widely used in the textile industry for bleaching and as a reducing agent in polymerization processes
Mechanism of Action
The mechanism of action of calcium hydroxymethanesulfinate involves its ability to donate electrons, thereby reducing other compounds. This reduction process is facilitated by the release of formaldehyde and sulfoxylate ions under acidic conditions. These ions can then participate in further chemical reactions, making this compound a versatile reducing agent .
Comparison with Similar Compounds
Similar Compounds
Sodium hydroxymethanesulfinate (Rongalite C): Similar in structure but contains sodium instead of calcium.
Zinc hydroxymethanesulfinate: Contains zinc and is used in similar applications as calcium hydroxymethanesulfinate
Uniqueness
This compound is unique due to its specific calcium ion, which can impart different properties compared to its sodium and zinc counterparts. The calcium ion can influence the solubility, reactivity, and overall effectiveness of the compound in various applications .
Properties
CAS No. |
12237-18-2 |
|---|---|
Molecular Formula |
CH2CaO3S |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
calcium;oxidomethanesulfinate |
InChI |
InChI=1S/CH3O3S.Ca/c2-1-5(3)4;/h1H2,(H,3,4);/q-1;+2/p-1 |
InChI Key |
HVMRYOLXIVYPES-UHFFFAOYSA-M |
Canonical SMILES |
C([O-])S(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
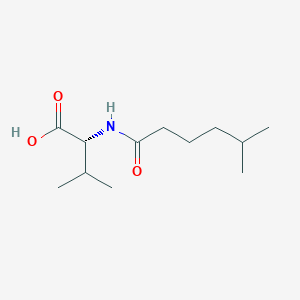


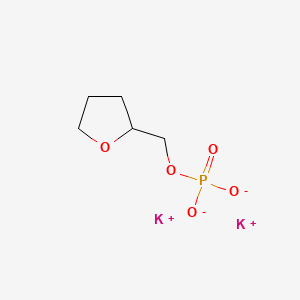
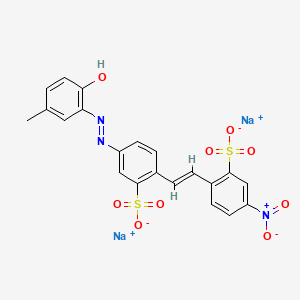
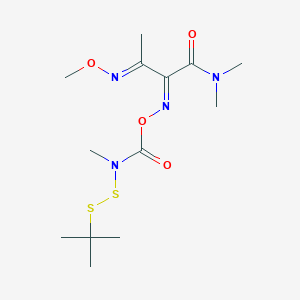


![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
